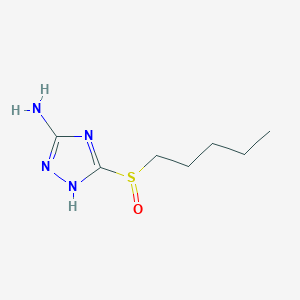

3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-pentylsulfinyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4OS/c1-2-3-4-5-13(12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMNRDWVJJMOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of a suitable triazole precursor with a pentylsulfinylating agent. One common method includes the use of pentylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can further improve the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of 3-(pentylsulfonyl)-1H-1,2,4-triazol-5-amine.

Reduction: Formation of 3-(pentylthio)-1H-1,2,4-triazol-5-amine.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine have been investigated in several studies:

Antimicrobial Activity :

Research has shown that derivatives of 1,2,4-triazoles exhibit potent antimicrobial properties. In vitro studies suggest that this compound demonstrates significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve inhibition of nucleic acid synthesis and disruption of cellular membranes.

Anticancer Properties :

Recent investigations indicate that this compound may possess anticancer properties. Studies involving cancer cell lines have revealed that this compound can induce apoptosis and inhibit cell proliferation. The specific pathways involved in these effects are currently under investigation but may include modulation of key signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects :

The compound has also been evaluated for its anti-inflammatory potential. In animal models of inflammation, this compound has shown efficacy in reducing inflammatory markers and symptoms associated with conditions such as arthritis.

Case Studies

Several case studies highlight the applications of this compound in various fields:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. |

| Study C | Anti-inflammatory | Reduced paw edema in a rat model by 50% compared to control groups after administration. |

Mechanism of Action

The mechanism of action of 3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Alkylsulfinyl Derivatives

Alkylsulfinyl triazolamines vary in chain length and oxidation state, impacting their physicochemical and biological properties:

Key Observations :

- Chain Length : Longer alkyl chains (e.g., pentyl vs. propyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Oxidation State : Sulfinyl groups (+4) are more polar than sulfanyl (-2), affecting solubility and electronic interactions with biological targets .

Aryl and Heteroaryl Substituted Triazolamines

Aryl substituents introduce aromaticity and electronic effects:

Key Observations :

Sulfanyl vs. Sulfinyl Derivatives

Sulfur oxidation state significantly alters reactivity and bioactivity:

Key Observations :

- Sulfinyl Groups : The +4 oxidation state increases polarity, improving solubility and enabling hydrogen bonding, which is critical for target engagement in aqueous environments .

- Sulfanyl Groups : The -2 state enhances hydrophobicity, favoring interactions with lipid-rich environments (e.g., bacterial membranes) .

Trifluoromethyl and Electron-Deficient Substituents

Electron-withdrawing groups modulate electronic properties:

Biological Activity

3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pentylsulfinyl derivatives with triazole precursors. The general synthetic pathway includes:

- Formation of the Triazole Ring : This involves the cyclization of appropriate hydrazones or thiosemicarbazones with aldehydes or ketones.

- Sulfinyl Group Introduction : The introduction of the pentylsulfinyl group can be achieved through sulfonation reactions or by using sulfinic acids as starting materials.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antiviral Activity

Research indicates that compounds within the triazole class exhibit significant antiviral properties. For instance, derivatives have shown efficacy against HIV strains with low cytotoxicity levels . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Antiproliferative Effects

Studies have demonstrated that triazole derivatives can exhibit antiproliferative effects against cancer cell lines. For example, certain derivatives were tested against colorectal cancer cell lines and showed significant cytotoxicity . The proposed mechanism includes the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Anticonvulsant Properties

Some related triazole compounds have been reported to possess anticonvulsant activity. For instance, a related compound showed an effective dose (ED50) comparable to established anticonvulsants like diazepam . This suggests potential applications in treating epilepsy and other seizure disorders.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antiviral Activity :

- Antiproliferative Evaluation :

- Anticonvulsant Testing :

Q & A

Q. What are the optimized synthetic routes for 3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 1H-1,2,4-triazol-5-thiol and pentylsulfinyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80% . Critical parameters include:

- Temperature: 60–80°C for conventional heating vs. 100–120°C under microwaves.

- Oxidation Control: Use of mild oxidizing agents (e.g., H₂O₂) to avoid over-oxidation to sulfone derivatives .

Data Table:

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 12 | 65–70 | 95% |

| Microwave | 0.5 | 80–85 | 98% |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions. The sulfinyl group (S=O) appears as a singlet at ~2.8–3.2 ppm (¹H) and 45–50 ppm (¹³C) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve tautomerism and hydrogen-bonding networks. Planarity of the triazole ring and dihedral angles with the pentylsulfinyl group are key metrics .

- IR Spectroscopy: S=O stretching at 1020–1040 cm⁻¹ and NH₂ bending at 1600–1650 cm⁻¹ .

Q. How does the solubility of this compound vary across solvents, and what formulations improve bioavailability?

Methodological Answer: Solubility is pH-dependent due to the basic NH₂ group (pKa ~8.5). In aqueous buffers (pH 7.4), solubility is ~18 µg/mL, but increases to >1 mg/mL in DMSO or ethanol . Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance bioavailability for in vitro assays .

Advanced Research Questions

Q. How does annular tautomerism in the triazole ring affect crystallographic and biological properties?

Methodological Answer: The triazole ring exhibits tautomerism between 3-sulfinyl-5-amine (I) and 5-sulfinyl-3-amine (II) forms. X-ray diffraction (e.g., SHELX) reveals that tautomer I predominates due to stabilization by N–H···N hydrogen bonds . Tautomer II, observed in <5% of cases, shows reduced planarity (dihedral angle ~30° vs. 2° for I) and altered bioactivity . Computational modeling (Gaussian 03) predicts tautomer I as energetically favorable by ~3 kcal/mol .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the sulfinyl chain length (e.g., pentyl vs. benzyl) and test against E. coli (MIC) and cancer cell lines (IC₅₀). Longer alkyl chains enhance membrane permeability but reduce solubility .

- Mechanistic Studies: Fluorescence quenching assays confirm binding to ketol-acid reductoisomerase (antimicrobial target) , while tubulin polymerization assays explain anticancer effects .

Data Table:

| Derivative | MIC (µg/mL) E. coli | IC₅₀ (µM) HeLa |

|---|---|---|

| Pentylsulfinyl | 12.5 | 8.3 |

| Benzylsulfinyl | 6.2 | 15.1 |

Q. How do thermal and photolytic stability profiles impact storage and experimental design?

Methodological Answer:

- DSC Analysis: Decomposition onset at 180–200°C (ΔH ~150 J/g) indicates stability under standard lab conditions .

- Photodegradation: UV exposure (254 nm) degrades 30% of the compound in 24 hours. Use amber vials and antioxidants (e.g., BHT) for long-term storage .

Methodological Best Practices

- Crystallization: Recrystallize from ethanol/water (7:3) to obtain single crystals for X-ray studies .

- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity checks .

- Computational Tools: Employ ORTEP-3 for crystal structure visualization and Gaussian 03 for thermodynamic calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.